Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate
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Description
Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, also known as ethyl ferulate, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
Synthesis and Structural Studies
Research has explored the synthesis and structural dynamics of compounds similar to Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, focusing on their isomeric forms and steric structures. For instance, a study by Kawamura et al. (2020) investigated the synthesis of 2-arylhydrazono-4-chloro-3-oxobutanoates, revealing how these compounds exist as (E)/(Z)-hydrazone isomers in solution. The equilibrium between these forms was shown to correlate with substituent constants, highlighting the influence of the 4-chloro substituent on isomer stability Kawamura et al., 2020. Another study focused on the steric structure of fluorinated 2-arylhydrazono-3-oxo esters, finding that these compounds predominantly exist as Z isomers due to intramolecular hydrogen bonding Khudina et al., 2009.
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives, including Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, have been investigated. Stanchev et al. (2009) evaluated the antioxidant activity of several 4-hydroxycoumarin derivatives, finding that one compound exhibited significant scavenger activity, highlighting the potential of these derivatives in antioxidant applications Stanchev et al., 2009.
Growth-Regulating Activity on Plants
The growth-regulating effects of 4-hydroxycoumarin derivatives on plants have also been studied. Stanchev et al. (2010) researched the impact of these compounds on soybean plants, demonstrating that they can regulate growth in a concentration-dependent manner, with significant effects on shoot and root biomass, as well as nitrogenase activity Stanchev et al., 2010.
Enzymatic Reduction in Organic Solvents
Research by Shimizu et al. (1990) delved into the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, demonstrating efficient asymmetric reduction using microbial aldehyde reductase. This study showcases the potential of biocatalysis in producing chiral compounds, which are of significant interest in pharmaceutical synthesis Shimizu et al., 1990.
properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3/b11-8-,14-13? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCVJIVDUBHRD-MKMUEOJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302472 |
Source
|
Record name | Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate | |
CAS RN |
132577-23-2 |
Source
|
Record name | Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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